1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
“1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C8H15N3 . It is also known as 1-Isopropyl-1H-pyrazol-4-amine .
Molecular Structure Analysis
The molecular structure of “1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” can be represented by the InChI code: 1S/C8H15N3/c1-6(2)11-5-4-8(10-11)7(3)9/h4-7H,9H2,1-3H3 . This indicates that the molecule contains 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
“1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a liquid at room temperature . Its molecular weight is 153.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
Synthesis and Ligand Formation
- A study by Potapov et al. (2007) explores the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands, including compounds similar to 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine, through reactions in a superbasic medium (Potapov et al., 2007).
Complexation with Metals
- Choi et al. (2015) investigated cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, which included variants of the compound . These complexes exhibited distinct coordination geometries and were efficient in polymerizing methyl methacrylate (Choi et al., 2015).
Modification of Polymers
- Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including those structurally similar to 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine. These modifications enhanced the thermal stability and biological activities of the polymers (Aly & El-Mohdy, 2015).
Novel Compound Synthesis
- Svete et al. (2015) described the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, which are structurally related to the compound in focus. This process involved cyclisation of specific aminoazoles, demonstrating the compound's versatility in synthesizing diverse molecular structures (Svete et al., 2015).
Pharmaceutical Applications
- Titi et al. (2020) synthesized and characterized pyrazole derivatives including N-((1h-pyrazol-1-yl)methyl) pyrimidin-2-amine and similar compounds, exploring their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s important to note that compounds with similar structures have been reported to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Compounds with similar structures have been reported to induce a variety of biological effects, including apoptosis in certain cell lines .
properties
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)11-5-8(4-10-11)7(3)9/h4-7H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYVTUMCGJYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.